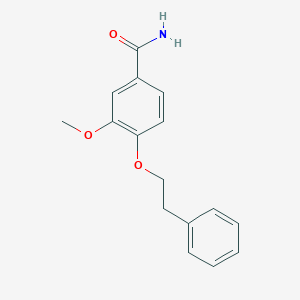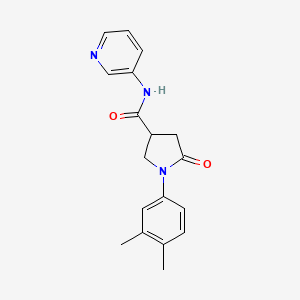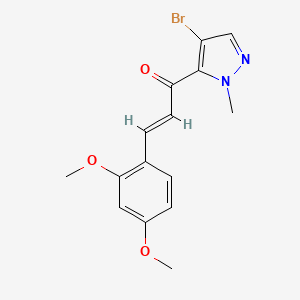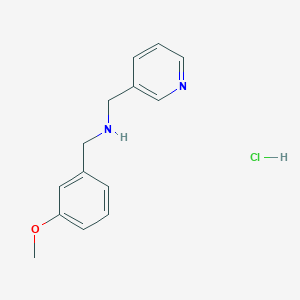
3-methoxy-4-(2-phenylethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is particularly noted for its role in the development of sigma-1 receptor ligands, which are chaperone proteins found primarily in the endoplasmic reticulum of cells. Sigma-1 receptors play crucial roles in various cellular processes, including modulation of ion channels, calcium signaling, and cell survival.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(2-phenylethoxy)benzamide typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-phenylethanol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then subjected to amidation using an appropriate amine source to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-Methoxy-4-(2-phenylethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and phenylethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学研究应用
3-Methoxy-4-(2-phenylethoxy)benzamide has several scientific research applications, including:
Chemistry: Used as a structural template for developing novel sigma-1 receptor ligands.
Biology: Investigated for its role in modulating cellular processes such as ion channel regulation and calcium signaling.
Medicine: Potential therapeutic benefits in treating central nervous system disorders due to its interaction with sigma-1 receptors.
Industry: Utilized in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
作用机制
The mechanism of action of 3-methoxy-4-(2-phenylethoxy)benzamide involves its interaction with sigma-1 receptors. These receptors act as chaperone proteins that modulate various cellular processes. By binding to sigma-1 receptors, the compound can influence ion channel activity, calcium signaling, and cell survival pathways. This interaction is crucial for its potential therapeutic effects in treating central nervous system disorders.
相似化合物的比较
Similar Compounds
3-Methoxybenzamide: Shares the methoxybenzamide core but lacks the phenylethoxy group.
4-Methoxybenzamide: Similar structure but with the methoxy group at a different position.
2-Phenylethoxybenzamide: Contains the phenylethoxy group but may have different substituents on the benzamide core.
Uniqueness
3-Methoxy-4-(2-phenylethoxy)benzamide is unique due to its specific combination of methoxy and phenylethoxy groups, which contribute to its distinct interaction with sigma-1 receptors. This structural uniqueness makes it a valuable compound for developing targeted therapies and studying sigma-1 receptor functions.
属性
IUPAC Name |
3-methoxy-4-(2-phenylethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-15-11-13(16(17)18)7-8-14(15)20-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFXVGHKKQZQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5485201.png)
![2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5485211.png)

![2-[2-oxo-2-(1-piperidinyl)ethyl]tetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-oxime](/img/structure/B5485227.png)
![(4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methylpyrazol-3-one](/img/structure/B5485240.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-4-methoxy-3,5-dimethylbenzamide](/img/structure/B5485247.png)



![(2-fluoro-6-methoxyphenyl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5485285.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}piperidin-2-one](/img/structure/B5485292.png)

![4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid](/img/structure/B5485313.png)

